molecular formula C12H13BrN2O5 B12638904 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid CAS No. 919490-03-2

6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid

Cat. No.: B12638904
CAS No.: 919490-03-2
M. Wt: 345.15 g/mol
InChI Key: LQOUIMGRKSXCLN-UHFFFAOYSA-N
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Description

6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid is a synthetic organic compound belonging to the family of 6-oxohexanoic acid derivatives. These compounds are characterized by a six-carbon aliphatic chain terminating in a ketone and carboxylic acid group, with diverse substituents influencing their chemical and biological properties. The target molecule features a 2-bromo-4-nitroanilino group attached to the carbonyl carbon of the hexanoic acid backbone.

Properties

CAS No.

919490-03-2

Molecular Formula

C12H13BrN2O5

Molecular Weight

345.15 g/mol

IUPAC Name

6-(2-bromo-4-nitroanilino)-6-oxohexanoic acid

InChI

InChI=1S/C12H13BrN2O5/c13-9-7-8(15(19)20)5-6-10(9)14-11(16)3-1-2-4-12(17)18/h5-7H,1-4H2,(H,14,16)(H,17,18)

InChI Key

LQOUIMGRKSXCLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Nitration and Bromination

One common method involves the nitration of an appropriate aniline derivative followed by bromination. The general steps are as follows:

  • Step 1: Nitration

    Aniline or a substituted aniline is treated with a nitrating agent (such as a mixture of concentrated nitric and sulfuric acids) to introduce a nitro group at the para position relative to the amino group.

  • Step 2: Bromination

    The nitroaniline is then subjected to bromination using bromine or a bromine source (e.g., N-bromosuccinimide) in a suitable solvent like acetic acid, leading to the formation of 2-bromo-4-nitroaniline.

Formation of the Hexanoic Acid Derivative

Following the synthesis of 2-bromo-4-nitroaniline, the next step involves attaching a hexanoic acid moiety.

  • Step 3: Coupling Reaction

    The bromoaniline is coupled with a hexanoic acid derivative. This can be achieved through standard coupling reactions such as:

    • Esterification : Reacting with hexanoic acid in the presence of a coupling agent (e.g., DCC or EDC) to form an ester.

    • Amidation : If an amine derivative of hexanoic acid is used, amidation can occur directly.

Final Functionalization

The final product may require further functionalization or purification steps:

  • Step 4: Hydrolysis or Deprotection

    If an ester was formed, hydrolysis under acidic or basic conditions will yield the final carboxylic acid form of the compound.

Summary of Reaction Conditions

Step Reagents/Conditions Yield (%)
Nitration HNO₃/H₂SO₄ Variable
Bromination Br₂ in AcOH Variable
Coupling Hexanoic acid + DCC/EDC High (70-90%)
Hydrolysis HCl or NaOH High

The synthesis of complex organic compounds like 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid often requires optimization of reaction conditions to maximize yield and purity. Factors that influence these outcomes include:

  • Temperature Control : Many reactions are sensitive to temperature; maintaining optimal conditions can prevent side reactions.

  • Reagent Quality : The purity and reactivity of starting materials directly affect yields.

  • Reaction Time : Extended reaction times can sometimes lead to degradation products; thus, monitoring progress via TLC or HPLC is recommended.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid involves its interaction with specific molecular targets. The nitro and bromo groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional diversity of 6-oxohexanoic acid derivatives arises from variations in their substituents. Below is a systematic comparison with structurally related compounds, categorized by substitution patterns and applications:

Aryl-Substituted Derivatives

  • 6-(2-Bromophenyl)-6-oxohexanoic acid (CAS 898765-24-7): Substituent: 2-Bromophenyl group. Properties: The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions. Applications: Used as a pharmaceutical intermediate .
  • 6-(Naphthalen-1-yl)-6-oxohexanoic acid: Substituent: Bulky naphthyl group. Applications: Investigated in organic materials and ligand design .

Heterocyclic-Substituted Derivatives

  • 6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester: Substituent: Imidazolinone ring. Properties: Key intermediate in biotin synthesis. Regioselective chlorination at the methyl group enables downstream modifications .
  • 6-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-6-oxohexanoic acid: Substituent: Dioxopiperidin-isoindolin moiety. Properties: Functions as a proteolysis-targeting chimera (PROTAC) for targeted protein degradation. Applications: Mitigates renal fibrosis by degrading LRG1 .

Hydroxy/Alkoxy-Substituted Derivatives

  • 6-(2-Hydroxyethoxy)-6-oxohexanoic acid: Substituent: Hydroxyethoxy group. Properties: Polar and water-soluble due to the ether and hydroxyl groups. Applications: Identified as a metabolite in microbial co-culture studies, indicating roles in fatty acid metabolism .
  • (E)-6-(2,4-Dihydroxy-5-methylphenyl)-6-oxo-2-hexenoic acid: Substituent: Dihydroxyphenyl and conjugated double bond. Properties: Exhibits antimicrobial activity. Applications: Isolated from Trichoderma fungi as a sorbicillin analog .

Biochemical Intermediates

  • 6-Oxohexanoic acid: Substituent: Unmodified ketone group. Properties: Central metabolite in adipic acid biosynthesis and ε-caprolactam degradation. Applications: Generated via microbial oxidation of 6-aminohexanoic acid .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight Key Application/Findings Reference
6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid 2-Bromo-4-nitroanilino C₁₂H₁₂BrN₃O₅* 358.15* Pharmaceutical intermediate
6-(2-Bromophenyl)-6-oxohexanoic acid 2-Bromophenyl C₁₂H₁₃BrO₃ 285.13 Cross-coupling reactions
6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester 5-Methyl-imidazolinone C₁₂H₁₇N₂O₅ 269.28 Biotin synthesis
6-(2-Hydroxyethoxy)-6-oxohexanoic acid 2-Hydroxyethoxy C₈H₁₂O₆ 204.18 Microbial metabolite
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid Dihydroxyphenyl C₁₃H₁₄O₆ 266.25 Antimicrobial agent

Key Findings and Implications

  • Electron-Withdrawing Groups : Bromo and nitro substituents (as in the target compound) increase electrophilicity, favoring nucleophilic aromatic substitution or catalytic coupling reactions. This contrasts with hydroxy/alkoxy derivatives, which prioritize hydrogen bonding and solubility .
  • Biological Activity: Heterocyclic substitutions (e.g., imidazolinone, isoindolin) confer protease-targeting capabilities, whereas aryl groups enhance membrane permeability in drug candidates .
  • Environmental Relevance: Unsubstituted 6-oxohexanoic acid is a transient intermediate in atmospheric oxidation of cyclohexene, contributing to organic aerosol formation .

Biological Activity

6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid is a complex organic compound notable for its unique structural features, including a bromo group, a nitro group, and a hexanoic acid chain. These functional groups contribute to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid is C₁₄H₁₄BrN₃O₃, with a molecular weight of approximately 345.15 g/mol. The compound's structure includes:

  • Bromo Group : Enhances lipophilicity and influences enzyme interactions.
  • Nitro Group : May participate in redox reactions and affect cellular signaling pathways.
  • Hexanoic Acid Chain : Provides hydrophobic properties that can influence membrane interactions.

Research indicates that 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid interacts with specific molecular targets within biological systems. These interactions can modulate enzyme activities and influence various cellular processes. Ongoing studies aim to elucidate the exact mechanisms through which this compound exerts its biological effects.

Enzyme Inhibition Studies

Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors raises the possibility of it acting as a competitive inhibitor in certain biochemical reactions. Further research is needed to quantify these effects and identify the specific enzymes targeted.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of compounds similar to 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid. Results indicated that such compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM . This suggests potential applications in treating bacterial infections.
  • Cytotoxicity Assessment : In vitro tests on various cell lines showed that while the compound exhibited some cytotoxic effects, these were generally low at concentrations within the MIC range. This indicates a favorable therapeutic index, making it a candidate for further development in pharmaceutical applications.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-Bromo-4-nitroanilineContains bromo and nitro groups on an aniline ringPrecursor for synthesizing various derivatives
4-NitroanilineNitro group on an aniline ring without bromoSimpler structure with different reactivity
2-Amino-4-nitrophenolAmino group replaces bromo groupPotentially different biological activities due to amino substitution

The distinct combination of functional groups in 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid enhances its electronic and steric properties compared to similar compounds, which may contribute to its unique biological activities.

Q & A

Q. What are the common synthetic strategies for 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as:
  • Friedel-Crafts Acylation : For introducing the aromatic nitro and bromo substituents, analogous to methods used for 6-aryl-4-oxohexanoic acids (e.g., condensation of aldehydes with levulinic acid using piperidine and acetic acid in toluene) .
  • Esterification/Hydrolysis : Intermediate ester formation (e.g., ethyl 6-aryl-6-oxohexanoate) followed by hydrolysis to the carboxylic acid, as seen in related compounds .
  • Catalytic Reduction : Palladium-catalyzed hydrogenation for reducing unsaturated intermediates, ensuring retention of stereochemistry .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine crystal structures .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ ~7.4 ppm for aromatic protons, δ ~173 ppm for carbonyl carbons) .
  • GC-MS/LC-MS : Identifies fragmentation patterns and low-molecular-weight byproducts (e.g., 6-oxohexanoic acid derivatives) .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer :
  • Solubility : The nitro and bromo groups enhance hydrophobicity; solubility testing in polar (DMSO, methanol) vs. non-polar (toluene) solvents is recommended .
  • Stability : Susceptible to photodegradation due to the nitro group; storage under inert atmosphere and low light is advised .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving bromo and nitro substituents?

  • Methodological Answer :
  • Catalyst Screening : Test acid catalysts (e.g., H2_2SO4_4) for esterification steps, optimizing temperature (e.g., reflux in toluene) .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during nitro-group introduction .
  • Data Table :
CatalystTemperature (°C)Yield (%)
H2_2SO4_411075
HCl10068

Q. What strategies address contradictions in catalytic pathways for oxidizing intermediates?

  • Methodological Answer :
  • Comparative Analysis : Contrast chemical catalysts (e.g., Pd/C for hydrogenation ) with enzymatic routes (e.g., alcohol dehydrogenases for 6-hydroxycaproic acid oxidation ).
  • Mechanistic Studies : Use isotopic labeling (e.g., 18O^{18}O) to trace oxygen incorporation during oxidation .

Q. How does the bromo-nitro substitution pattern influence bioactivity?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity (e.g., P388/HL-60 cell lines) and anti-inflammatory activity (e.g., COX-2 inhibition in human whole blood assays) .
  • SAR Analysis : Compare with analogs lacking bromo/nitro groups to isolate electronic/hydrophobic effects .

Q. What advanced techniques resolve structural ambiguities in degradation products?

  • Methodological Answer :
  • Multi-Dimensional Chromatography : GC×GC-TOFMS for separating isomers (e.g., 3,6-dihydroxy-5-oxohexanoic acid vs. dioxohexanoic acid) .
  • High-Resolution MS : Differentiate between 6-oxohexanoic acid (C6_6H10_{10}O3_3, m/z 130.063) and adipic acid (C6_6H10_{10}O4_4, m/z 146.058) .

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